N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide is an organic compound characterized by the presence of a furan ring substituted with dimethyl groups and a benzenesulfonamide moiety with tetramethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is synthesized through the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Sulfonamide Formation: The furan derivative is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the furan derivative to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding tetrahydrofuran derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The sulfonamide group is a common pharmacophore in drug design, and modifications to the furan ring can lead to compounds with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The furan ring can also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((2,5-dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine: This compound features a pyrazole ring instead of the benzenesulfonamide moiety, leading to different chemical and biological properties.
N-[(2,5-dimethylfuran-3-yl)methyl]-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide: This compound contains a trifluoroethoxyphenoxy group, which imparts different electronic and steric effects compared to the tetramethylbenzenesulfonamide group.
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its combination of a furan ring and a highly substituted benzenesulfonamide group. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-10-7-11(2)14(5)17(13(10)4)22(19,20)18-9-16-8-12(3)21-15(16)6/h7-8,18H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJZKHJJYCBIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=C(OC(=C2)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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